molecular formula C17H23NO2 B5904515 N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide

N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide

Cat. No. B5904515
M. Wt: 273.37 g/mol
InChI Key: HCUZMTOLQULRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide, also known as CX-5461, is a novel small molecule that has shown promising results in cancer research. It was first identified as a potential anticancer drug in 2012 and has since been the subject of numerous studies.

Mechanism of Action

N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide targets RNA polymerase I, which is overexpressed in many cancer cells. By inhibiting this enzyme, N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide disrupts ribosome biogenesis, leading to decreased protein synthesis and ultimately cell death. This mechanism is unique compared to traditional chemotherapy drugs, which target rapidly dividing cells indiscriminately.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide has been shown to have a selective effect on cancer cells, sparing normal cells. This selectivity is due to the overexpression of RNA polymerase I in cancer cells compared to normal cells. N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide has also been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide has several advantages in the laboratory setting. It has shown efficacy against a variety of cancer types, making it a promising candidate for further development. Additionally, its unique mechanism of action makes it a potential alternative to traditional chemotherapy drugs. However, N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide has limitations, including potential toxicity and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide research. One area of focus is the development of combination therapies that enhance its efficacy. Additionally, there is a need for further optimization of N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide to improve its pharmacokinetic properties and reduce toxicity. Finally, there is a need for clinical trials to evaluate its safety and efficacy in humans.
In conclusion, N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide is a novel small molecule that has shown promising results in cancer research. Its unique mechanism of action and selectivity for cancer cells make it a potential alternative to traditional chemotherapy drugs. Further research is needed to optimize its pharmacokinetic properties and evaluate its safety and efficacy in humans.

Synthesis Methods

N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide is synthesized through a multi-step process that involves the reaction of several chemicals. The starting materials include cyclopropane carboxylic acid, 3-ethoxybenzylamine, and methylamine. The reaction is carried out under specific conditions, including controlled temperature and pressure, to obtain the final product.

Scientific Research Applications

N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide has been extensively studied for its potential as a cancer therapy. It has shown efficacy in preclinical studies against a variety of cancer types, including breast, ovarian, and pancreatic cancer. N-cyclopropyl-N-(3-ethoxybenzyl)-1-methylcyclopropanecarboxamide works by inhibiting RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, which is essential for cancer cell growth and proliferation.

properties

IUPAC Name

N-cyclopropyl-N-[(3-ethoxyphenyl)methyl]-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-3-20-15-6-4-5-13(11-15)12-18(14-7-8-14)16(19)17(2)9-10-17/h4-6,11,14H,3,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUZMTOLQULRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CN(C2CC2)C(=O)C3(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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